5-(3-Bromophenyl)-3-methylisoxazole
Overview
Description
5-(3-Bromophenyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Similar compounds, such as organophosphate and carbamate analogs, can inhibit acetylcholinesterase (ache) by binding covalently to a serine residue in the enzyme active site . The inhibitory potency of these compounds depends largely on their affinity for the enzyme and the reactivity of the ester .
Biochemical Pathways
For instance, pyrazoline derivatives have been reported to have significant effects on oxidative stress increase, affecting different cellular components negatively .
Pharmacokinetics
A related compound, 1-(3′-bromophenyl)-heliamine, has been studied for its pharmacokinetic properties . The maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration .
Result of Action
For example, some pyrazoline derivatives have demonstrated significant anticancer activity against a few cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzonitrile with acetone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-3-methylisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-(3-aminophenyl)-3-methylisoxazole, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
5-(3-Bromophenyl)-3-methylisoxazole has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of an isoxazole ring.
5-(3-Bromophenyl)-2-furaldehyde: This compound has a furan ring and is used in various research applications.
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: This compound has a triazole ring and has been studied for its anticancer activity.
Uniqueness
5-(3-Bromophenyl)-3-methylisoxazole is unique due to the presence of the isoxazole ring, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-(3-bromophenyl)-3-methyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOJLABPPULYQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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